(7-Bromoquinolin-2-YL)methanamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1196153-88-4 |
|---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
(7-bromoquinolin-2-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H,6,12H2 |
InChI Key |
PXRZYXGLMKERJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)CN)Br |
Origin of Product |
United States |
I. Foundational Concepts in Quinoline Chemistry Research
Historical Context of Quinoline (B57606) Derivative Synthesis and Investigation
The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. iipseries.orgwikipedia.org A pivotal moment in its history was the development of the Skraup synthesis in 1880, which provided one of the earliest methods for creating quinoline. iipseries.orgnumberanalytics.com This reaction involved the condensation of aniline (B41778) with glycerol (B35011) using sulfuric acid and an oxidizing agent like nitrobenzene. iipseries.org Over the years, a multitude of other named reactions have been developed for the synthesis of quinoline and its derivatives, including the Doebner-von Miller, Combes, Friedländer, and Pfitzinger syntheses. iipseries.org These classical methods laid the groundwork for the extensive investigation into the diverse chemical properties and biological activities of quinoline compounds. wikipedia.orgrsc.org
Significance of the Quinoline Heterocyclic System in Modern Organic Synthesis
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in modern organic synthesis. iipseries.orgslideshare.net Its importance stems from its presence in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals. iipseries.orgrsc.org Notably, several antimalarial drugs, such as quinine, chloroquine, and mefloquine, feature the quinoline core. wikipedia.orgdurham.ac.uk Beyond its medicinal applications, the quinoline system serves as a versatile building block for the creation of dyes, agrochemicals, and materials with specific electronic and optical properties. numberanalytics.comvedantu.com The development of multicomponent reactions (MCRs) has further revolutionized quinoline synthesis, allowing for the efficient, one-pot construction of complex quinoline derivatives. rsc.org
Positional Isomerism and Substituent Effects in Bromoquinoline Frameworks
The introduction of a bromine atom onto the quinoline ring system gives rise to various positional isomers, each with distinct chemical properties. The position of the bromine substituent significantly influences the electron distribution within the aromatic rings, thereby affecting the molecule's reactivity towards further chemical transformations. For instance, the placement of bromine can direct subsequent electrophilic or nucleophilic substitution reactions to specific positions on the quinoline core.
Strategic Importance of Aminomethyl Substituents on Heterocyclic Scaffolds
The aminomethyl group is a key functional moiety in medicinal chemistry, often introduced to a heterocyclic scaffold to enhance biological activity or modulate physicochemical properties. acs.org The presence of an exocyclic amino group can serve as a handle for further functionalization, allowing for the construction of more complex molecular architectures. rsc.org This substituent can also participate in crucial interactions with biological targets, such as hydrogen bonding, which can be critical for drug-receptor binding.
In the context of (7-Bromoquinolin-2-YL)methanamine, the aminomethyl group at the 2-position is a critical feature. This primary amine provides a site for derivatization, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The basicity of the aminomethyl group, influenced by the electronic effects of the bromoquinoline core, plays a significant role in its biological and chemical behavior. Aromatic amines and heterocyclic aromatic amines, and their metabolites, are subjects of extensive study due to their roles in various biological processes. nih.gov
| Property | Value |
| Molecular Formula | C10H9BrN2 |
| Molecular Weight | 237.10 g/mol |
| CAS Number | 292077-58-8 |
| SMILES Code | NCC1=CC2=CC=CC=C2N=C1Br |
Iii. Chemical Reactivity and Advanced Transformations of 7 Bromoquinolin 2 Yl Methanamine Analogs
Reactions at the Bromine Atom
The bromine atom at the C7 position of the quinoline (B57606) ring is a versatile handle for introducing molecular complexity through various metal-catalyzed and nucleophilic substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. Bromoquinolines are excellent substrates for these transformations. researchgate.netnih.gov
Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide. wikipedia.org It is widely used to create carbon-carbon bonds, for instance, in the synthesis of polyolefins, styrenes, and substituted biphenyls. wikipedia.orglibretexts.org In the context of bromoquinolines, this reaction allows for the introduction of various aryl and heteroaryl substituents. For example, 2,3- and 2,4-dihaloquinolines preferentially undergo Suzuki-Miyaura coupling at the C2 position, while 3,4-dihaloquinolines favor reaction at the C4 position. rsc.org Generally, positions in the pyridyl ring (C2, C3, C4) are more reactive than those in the fused benzene (B151609) ring. rsc.org The choice of solvent and base is crucial, and trimethyl borate (B1201080) has been shown to enable anhydrous cross-coupling reactions. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net It is a reliable method for the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction can be performed under mild conditions and has been used in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org For di-substituted quinolines, such as 2-bromo-4-iodo-quinoline, the coupling occurs selectively at the more reactive iodide position. libretexts.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org It has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction involves a palladium catalyst with a phosphine (B1218219) ligand. youtube.com Various generations of catalyst systems have been developed, allowing for the coupling of virtually any amine with a wide range of aryl partners under increasingly mild conditions. wikipedia.org This reaction is particularly useful for synthesizing highly fluorescent organic semiconductors. nih.gov For instance, the Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine has been reported. researchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromoquinolines
| Reaction | Reactants | Catalyst System | Product Type | Reference(s) |
| Suzuki-Miyaura | Bromoquinoline, Arylboronic acid | Pd(OAc)2/Xantphos | Aryl-substituted quinoline | rsc.org |
| Sonogashira | Bromoquinoline, Terminal alkyne | PdCl2(PPh3)2/CuI | Alkynyl-substituted quinoline | libretexts.orgyoutube.com |
| Buchwald-Hartwig | Bromoquinoline, Amine | Pd(OAc)2/Phosphine ligand | Amino-substituted quinoline | wikipedia.orgorganic-chemistry.orgresearchgate.net |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions occur on electron-poor aromatic rings. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack. wikipedia.org
In the case of bromoquinolines, the bromine atom can be displaced by a nucleophile, particularly when the quinoline ring is activated by other substituents. For instance, the presence of a nitro group can activate a bromoquinoline for SNAr. nih.gov This has been utilized to synthesize 6-piperazinyl and 6-morpholinyl quinolines from 6-bromo-5-nitroquinoline. nih.govresearchgate.net The reaction mechanism typically involves the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate, followed by the elimination of the leaving group. masterorganicchemistry.comyoutube.com The reactivity of halogens in SNAr reactions often follows the order F > Cl ≈ Br > I. nih.gov Metal complexes and Lewis acids can also be used to catalyze SNAr reactions by withdrawing electron density from the aromatic ring. acsgcipr.org
Lithium-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organolithium compound. wikipedia.orgnumberanalytics.com This reaction is particularly useful for preparing organolithium reagents that can then be reacted with various electrophiles. numberanalytics.com The exchange is typically fast and kinetically controlled, with the rate following the trend I > Br > Cl. wikipedia.org
For bromoquinolines, lithium-halogen exchange using an organolithium reagent like n-butyllithium can generate a lithiated quinoline species. This highly reactive intermediate can then be "quenched" by an electrophile to introduce a new functional group at the position of the original bromine atom. This method is valuable for creating a wide array of substituted quinolines. For substrates with acidic protons, such as an amine group, more than two equivalents of the organolithium reagent are often used to first deprotonate the acidic site before the halogen exchange occurs. researchgate.netnih.gov
Reactions at the Methanamine Moiety
The primary amine of the methanamine group at the C2 position offers a rich platform for further functionalization through various nitrogen-centered reactions.
The primary amine of (7-bromoquinolin-2-yl)methanamine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and arylation. These reactions are fundamental in organic synthesis for building more complex molecular architectures.
Acylation: This involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide.
Alkylation: This reaction with an alkyl halide introduces an alkyl group onto the nitrogen atom.
Arylation: The introduction of an aryl group can be achieved through reactions like the Buchwald-Hartwig amination, where the amine acts as the nucleophile coupling with an aryl halide. nih.gov
The aminomethyl group is a key synthon for the construction of fused heterocyclic systems. One notable example is the formation of imidazo[1,5-a]pyridines and their quinoline analogs, imidazo[1,5-a]quinolines. beilstein-journals.orgnih.govdntb.gov.ua These scaffolds are present in many biologically active compounds. beilstein-journals.orgnih.gov
A common method involves the cyclocondensation of 2-(aminomethyl)quinolines with various electrophilic partners. nih.gov For instance, reaction with electrophilically activated nitroalkanes in a polyphosphoric acid medium can yield imidazo[1,5-a]quinolines. beilstein-journals.orgnih.govresearchgate.net Other synthetic routes include iodine-mediated decarboxylative cyclization from α-amino acids and 2-methyl quinolines. rsc.org These reactions provide access to a diverse range of substituted imidazo[1,5-a]quinolines. dntb.gov.uadntb.gov.uanih.govmdpi.combeilstein-journals.org
Table 2: Cyclocondensation Reactions for Imidazo[1,5-a]quinoline Synthesis
| Reactants | Reaction Conditions | Product | Reference(s) |
| 2-(Aminomethyl)quinoline, Nitroalkane | Polyphosphoric acid, Phosphorous acid | Imidazo[1,5-a]quinoline | beilstein-journals.orgnih.govresearchgate.net |
| 2-Methyl quinoline, α-Amino acid | Iodine, Metal-free | Imidazo[1,5-a]quinoline | rsc.org |
Reactions Involving the Quinoline Core
Beyond the functional groups, the quinoline ring system itself can undergo a variety of transformations that modify its aromaticity and electronic properties, leading to structurally diverse and valuable scaffolds.
Dearomatization Strategies and Subsequent Functionalization
Dearomatization reactions convert flat, aromatic systems into three-dimensional, saturated, or partially saturated structures, which are of significant interest in medicinal chemistry. acs.orgwikipedia.org The quinoline ring can be selectively dearomatized, most commonly through reduction of the pyridine (B92270) ring.
Catalytic Hydrogenation to Tetrahydroquinolines: The most established method for quinoline dearomatization is catalytic hydrogenation, which typically reduces the nitrogen-containing ring to afford a 1,2,3,4-tetrahydroquinoline. masterorganicchemistry.comsigmaaldrich.com A variety of catalysts, including ruthenium, rhodium, and iridium complexes, have been developed for this transformation, often achieving high enantioselectivity in the case of asymmetric hydrogenations. masterorganicchemistry.com For halogenated quinolines, care must be taken as some catalytic systems can promote competitive hydrodehalogenation, where the bromine atom is replaced by hydrogen. youtube.com The reaction conditions, such as solvent and the presence of additives like iodine, can significantly influence the catalyst's activity and selectivity. sigmaaldrich.com
Partial Reduction to Dihydroquinolines and Further Functionalization: Milder reduction methods or specific catalytic systems can lead to the formation of 1,2-dihydroquinolines. youtube.com These partially saturated intermediates are versatile platforms for further functionalization. For instance, N-carbamoyl protected 1,2-dihydroquinolines can undergo oxidative C-H functionalization at the C4-position to introduce alkynyl, alkenyl, or allyl groups. researchgate.net Furthermore, dihydroquinolines can be subjected to enantioselective hydroboration, leading to chiral 3-boryl-tetrahydroquinolines, which are valuable intermediates for subsequent cross-coupling reactions. wikipedia.org More recently, advanced strategies like visible-light-driven dearomative carbo-sila-boration have been developed, allowing for the simultaneous introduction of three different functional groups across the former double bond of the pyridine ring. masterorganicchemistry.com
The table below outlines various dearomatization strategies applicable to the quinoline core.
| Dearomatization Strategy | Product Type | Reagents and Conditions | Subsequent Functionalization Potential |
| Catalytic Hydrogenation | 1,2,3,4-Tetrahydroquinoline | H₂ gas, Metal Catalyst (e.g., Ru, Pt, Co) youtube.commasterorganicchemistry.comsigmaaldrich.com | The saturated ring can be further substituted. |
| Reductive Dearomatization | 1,2-Dihydroquinoline | Hydrido-cobalt catalysts, Fowler reduction youtube.comwikipedia.org | Oxidative C-H functionalization, hydroboration. researchgate.netwikipedia.org |
| Photoinduced SET Reduction | Dimerized/Rearranged Products | Polysulfide anion photocatalysis acs.org | Leads to complex skeletal rearrangements. acs.org |
| Aryne-Triggered Dearomatization | Dichloromethylated Dihydroquinolines | Aryne precursor, Chloroform quora.com | Further nucleophilic substitution of chlorides. |
Oxidative and Reductive Transformations of the Quinoline Ring
The quinoline ring is susceptible to both oxidative and reductive processes that significantly alter its electronic structure and reactivity.
Oxidation to Quinoline N-Oxides: The nitrogen atom of the quinoline ring can be readily oxidized to form a quinoline N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). masterorganicchemistry.com The resulting N-oxide is a highly versatile intermediate. youtube.compressbooks.pubnih.gov The N-O bond activates the C2 and C4 positions towards nucleophilic attack and the C8 position towards electrophilic attack. pressbooks.pub A plethora of deoxygenative functionalization reactions have been developed, allowing for the introduction of aryl, amino, and other groups at the C2-position, making N-oxides key precursors for synthesizing substituted quinolines that are otherwise difficult to access. pressbooks.pubyoutube.comyoutube.com
Reductive Transformations: As discussed previously (Section 3.3.1), the most common reductive transformation is the hydrogenation of the pyridine ring to yield 1,2,3,4-tetrahydroquinolines. wikipedia.org However, under different catalytic conditions, the benzenoid ring can be preferentially reduced. For example, using a specific ruthenium-PhTRAP catalyst, the carbocyclic ring of quinolines can be selectively hydrogenated to give 5,6,7,8-tetrahydroquinolines. researchgate.net Complete reduction of both rings to form a decahydroquinoline (B1201275) is also possible under more forcing conditions, for instance, using a palladium catalyst with high-pressure hydrogen. makingmolecules.com These different reduction patterns provide access to distinct saturated heterocyclic scaffolds from the same quinoline precursor.
The following table summarizes key oxidative and reductive transformations of the quinoline ring.
| Transformation | Reagents and Conditions | Product | Key Features |
| N-Oxidation | H₂O₂/AcOH or mCPBA masterorganicchemistry.com | Quinoline N-Oxide | Activates C2/C4 for nucleophilic attack. pressbooks.pubyoutube.com |
| Pyridine Ring Reduction | H₂, Ru/Rh/Ir Catalyst masterorganicchemistry.com | 1,2,3,4-Tetrahydroquinoline | Most common reduction pathway. |
| Benzene Ring Reduction | H₂, Ru-PhTRAP Catalyst researchgate.net | 5,6,7,8-Tetrahydroquinoline | Less common, catalyst-controlled selectivity. researchgate.net |
| Complete Reduction | H₂, Pd Catalyst, High Pressure makingmolecules.com | Decahydroquinoline | Full saturation of the bicyclic system. |
Nitration and other Electrophilic Aromatic Substitutions on Bromoquinolines
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto the ring system. masterorganicchemistry.comlibretexts.org In the case of quinoline, these reactions are heavily influenced by the reaction conditions and the directing effects of existing substituents.
Under the strongly acidic conditions typically required for EAS reactions like nitration (using a mixture of nitric and sulfuric acid), the quinoline nitrogen atom is protonated to form the quinolinium ion. This protonated nitrogen acts as a powerful electron-withdrawing and deactivating group, rendering the entire heterocyclic system significantly less reactive towards electrophiles than benzene. The deactivation is more pronounced on the pyridine ring (positions 2, 3, 4) than on the benzene ring (positions 5, 6, 7, 8). Consequently, electrophilic substitution on the quinolinium ion occurs preferentially on the benzene ring, typically at positions 5 and 8.
For a substrate like 7-bromoquinoline (B152726), the outcome of an EAS reaction is determined by the interplay of the deactivating quinolinium system and the directing effect of the bromine atom at C-7. Bromine is a deactivating but ortho-, para-directing substituent. Therefore, it will direct incoming electrophiles to the positions ortho (C-6 and C-8) and para (C-5) to itself.
Nitration: In the nitration of 7-bromoquinoline, the incoming nitronium ion (NO₂⁺) will be directed by the bromo substituent to positions 5 and 8 (the C-6 position is sterically more hindered and electronically less favored). Since the benzene ring is the more reactive of the two rings in the quinolinium ion, substitution is expected to occur there. This leads to the anticipated formation of a mixture of 7-bromo-5-nitroquinoline and 7-bromo-8-nitroquinoline . researchgate.net
Other Electrophilic Aromatic Substitutions:
Sulfonation: Using fuming sulfuric acid, sulfonation is also expected to occur on the benzenoid ring, likely yielding a mixture of 7-bromoquinoline-5-sulfonic acid and 7-bromoquinoline-8-sulfonic acid.
Halogenation: Further halogenation (e.g., bromination) would also favor substitution on the more activated benzene ring at the 5- and 8-positions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not effective on quinoline. quora.com The Lewis acid catalyst (e.g., AlCl₃) required for the reaction complexes strongly with the basic lone pair of electrons on the quinoline nitrogen, leading to severe deactivation of the ring system, which prevents the reaction. quora.comwikipedia.org
The expected major products from the electrophilic aromatic substitution on 7-bromoquinoline are summarized below.
| Reaction | Electrophile (E⁺) | Reagents | Expected Major Products |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 7-Bromo-5-nitroquinoline & 7-Bromo-8-nitroquinoline |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 7-Bromoquinoline-5-sulfonic acid & 7-Bromoquinoline-8-sulfonic acid |
| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/FeCl₃ | 7,8-Dibromoquinoline & 5,7-Dibromoquinoline |
| Friedel-Crafts | R⁺ / RCO⁺ | RCl/AlCl₃ or RCOCl/AlCl₃ | Reaction generally fails due to catalyst complexation. quora.com |
Iv. Strategic Derivatization and Scaffold Expansion Based on 7 Bromoquinolin 2 Yl Methanamine
Design and Synthesis of Novel Quinoline-Based Conjugates
The dual functionality of (7-Bromoquinolin-2-YL)methanamine permits its use as a versatile building block for the synthesis of complex molecular conjugates. The primary amine group is a nucleophilic center, readily participating in reactions such as acylation with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides, or reacting with aldehydes and ketones via reductive amination to yield secondary and tertiary amines.
Simultaneously, the bromine atom at the C7-position is a key handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position. This allows for the conjugation of a diverse range of moieties, including aryl, heteroaryl, alkyl, and amino groups.
The strategic choice of reaction sequence allows for controlled synthesis. For instance, the amine can be acylated first, followed by a Suzuki coupling at the bromine site, or vice versa, to produce a library of disubstituted quinoline (B57606) conjugates. This approach enables the exploration of structure-activity relationships (SAR) by systematically varying the substituents at both positions to optimize biological activity or material properties.
Incorporation of this compound into Hybrid Heterocyclic Systems
The development of hybrid molecules, where two or more distinct heterocyclic scaffolds are combined into a single entity, is a prominent strategy in drug discovery to create compounds with potentially synergistic or multi-target activities. thesciencein.org The this compound core is well-suited for incorporation into such hybrid systems.
One common approach involves using the aminomethyl group as a precursor to construct a new heterocyclic ring fused or linked to the quinoline core. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of new imidazole, pyrimidine, or diazepine (B8756704) rings.
Alternatively, the scaffold can be linked to another pre-existing heterocycle. Research on related chloroquinoline scaffolds has demonstrated the successful synthesis of quinoline-benzimidazole hybrids. nih.govresearchgate.net In these examples, a 7-chloroquinoline (B30040) core was linked to a benzimidazole (B57391) moiety through various linkers. nih.govresearchgate.net This strategy can be directly adapted to the this compound scaffold. The aminomethyl group can act as the linker or be derivatized to form a linker, while the C7-bromo position can be coupled to another heterocycle, such as benzimidazole, pyrazole, or triazole, using methods like the Suzuki or Chan-Lam coupling. This modular approach allows for the generation of diverse hybrid molecules for biological screening.
Table 1: Examples of Quinoline-Based Hybrid Heterocyclic Systems This table is illustrative and based on established synthetic strategies for related quinoline scaffolds.
| Quinoline Scaffold | Linked Heterocycle | Linkage Type | Potential Application |
|---|---|---|---|
| This compound | Benzimidazole | Amide Bond | Anticancer, Antimalarial nih.govresearchgate.net |
| This compound | 1,2,3-Triazole | Click Chemistry (via alkyne/azide derivatives) | Anticancer, Antimicrobial researchgate.net |
Synthesis of Polyfunctionalized Quinoline Architectures
The creation of polyfunctionalized quinoline architectures involves the introduction of multiple, distinct chemical groups onto the core scaffold to fine-tune its steric and electronic properties. The this compound molecule is an ideal starting point for such endeavors, as it begins with two different functional groups at defined positions.
A synthetic strategy can involve a sequence of protection, functionalization, and deprotection steps. For example, the primary amine can first be protected with a suitable group (e.g., Boc, Cbz). This allows for selective chemistry to be performed at the C7-bromo position, such as a Suzuki coupling to introduce an aryl group, a Sonogashira coupling to add an alkyne, or a cyanation reaction. Following the modification at C7, the protecting group on the amine can be removed, and this site can then be subjected to a different set of reactions (e.g., acylation, sulfonation, or further alkylation).
This step-wise approach provides precise control over the final structure. A three-step sequence involving N-oxidation, C2-amidation, and C4-nucleophilic aromatic substitution (SNAr) has been reported for the functionalization of 4,7-dichloroquinoline, demonstrating a successful strategy for creating polyfunctionalized quinolines. researchgate.net Such methodologies can be adapted to the this compound scaffold to generate complex molecules with multiple points of interaction for biological targets or for advanced material applications.
Library Synthesis and Combinatorial Approaches utilizing the this compound Scaffold
Combinatorial chemistry is a powerful technique for rapidly generating large numbers of diverse compounds (a "library") for high-throughput screening. The this compound scaffold is an excellent candidate for library synthesis due to its two distinct points of diversity.
A combinatorial library can be designed by preparing a set of building blocks to react at each functional site.
Diversity at the Amine (R¹): A collection of carboxylic acids, sulfonyl chlorides, or aldehydes can be reacted with the aminomethyl group to introduce a variety of substituents via amide bond formation, sulfonamide formation, or reductive amination.
Diversity at the Bromine (R²): A collection of boronic acids or esters can be reacted at the C7-position using a palladium-catalyzed Suzuki coupling reaction to introduce a range of aryl and heteroaryl groups.
By reacting the scaffold with a matrix of these building blocks in a parallel or split-pool synthesis format, a large library of unique compounds can be produced. For example, reacting the scaffold with 10 different carboxylic acids and subsequently with 10 different boronic acids would yield a library of 100 distinct, polyfunctionalized quinoline derivatives. Such libraries are invaluable for discovering new lead compounds in drug discovery.
Table 2: Hypothetical Design of a Combinatorial Library based on the this compound Scaffold This table illustrates the combinatorial principle.
| Scaffold | Reagent Set A (for Amine) | Reagent Set B (for Bromine) | Resulting Library (Structure: R¹-NH-CH₂-Quinoline-R²) |
|---|
V. Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For (7-Bromoquinolin-2-YL)methanamine, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment. While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on data from structurally similar bromoquinoline and aminomethylquinoline derivatives. rsc.orgresearchgate.netchemicalbook.comchemicalbook.comnih.govtsijournals.com
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the protons of the quinoline (B57606) ring system and the aminomethyl group. The aromatic protons on the quinoline core would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The bromine atom at the C7 position is expected to influence the chemical shifts of the adjacent protons at C6 and C8 through its electron-withdrawing inductive effect and mesomeric effects. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet in the range of 3.5-4.5 ppm, with the exact chemical shift and multiplicity depending on the solvent and concentration. The protons of the primary amine group (-NH₂) may appear as a broad singlet, and its chemical shift can be highly variable.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (120-150 ppm). The carbon atom attached to the bromine (C7) would exhibit a chemical shift influenced by the heavy atom effect. The carbon of the aminomethyl group (-CH₂-) is anticipated to appear in the aliphatic region, typically between 40 and 50 ppm.
A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous compounds, is provided below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H3 | 7.2 - 7.5 | C3: 120 - 125 |
| H4 | 8.0 - 8.3 | C4: 135 - 140 |
| H5 | 7.6 - 7.9 | C4a: 128 - 132 |
| H6 | 7.8 - 8.1 | C5: 125 - 130 |
| H8 | 8.2 - 8.5 | C6: 128 - 132 |
| -CH₂- | 3.8 - 4.2 | C7: 120 - 125 |
| -NH₂ | 1.5 - 3.0 (broad) | C8: 127 - 131 |
| C8a: 145 - 150 | ||
| C2: 155 - 160 | ||
| -CH₂-: 40 - 45 |
Note: These are predicted values based on structurally related compounds and may vary from experimental results.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of a compound's molecular formula. rsc.orgacs.orgmdpi.com By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound, with a chemical formula of C₁₀H₉BrN₂, the expected exact mass can be calculated. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units. This isotopic signature serves as a clear indicator for the presence of a bromine atom in the molecule.
| Ion | Calculated m/z |
| [M+H]⁺ (for ⁷⁹Br) | 222.9974 |
| [M+H]⁺ (for ⁸¹Br) | 224.9954 |
Note: The calculated m/z values are for the protonated molecule ([M+H]⁺) and are based on the most abundant isotopes.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Probing
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties. nih.govresearchgate.netresearchgate.netnih.govmalariaworld.orglibretexts.orgnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are anticipated to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic aminomethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the quinoline ring system would give rise to a series of absorptions in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=N / C=C Stretch (quinoline) | 1500 - 1650 |
| C-Br Stretch | < 700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands characteristic of the quinoline chromophore. Quinoline and its derivatives typically show multiple absorption bands corresponding to π → π* electronic transitions. researchgate.netnih.govnih.govnih.gov The introduction of the bromo and aminomethyl substituents would be expected to cause shifts in the absorption maxima (λ_max) compared to the parent quinoline molecule.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the purification of the synthesized this compound and for the assessment of its purity. nih.govnih.gov
Purification: Column chromatography is a standard technique for the purification of organic compounds. For this compound, a silica (B1680970) gel stationary phase would likely be employed. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent mixture would be optimized to achieve good separation of the desired product from any starting materials, byproducts, or other impurities.
Purity Assessment: The purity of the final compound is commonly assessed by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
TLC: This rapid and simple technique is used to monitor the progress of the reaction and the effectiveness of the purification. A pure compound should appear as a single spot on the TLC plate under UV light or after staining.
HPLC: For a more quantitative assessment of purity, HPLC is the method of choice. A reversed-phase HPLC system with a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be suitable. A pure sample of this compound should yield a single, sharp peak in the chromatogram.
Elemental Analysis (CHN) for Compound Verification
Elemental analysis, specifically CHN analysis, provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. acs.orgnih.govncert.nic.in This data is used to experimentally verify the empirical formula of the synthesized compound. For this compound (C₁₀H₉BrN₂), the theoretical elemental composition can be calculated. The experimentally determined percentages of C, H, and N should be in close agreement (typically within ±0.4%) with the calculated values to confirm the elemental composition and support the assigned molecular formula.
| Element | Theoretical Percentage |
| Carbon (C) | 44.67% |
| Hydrogen (H) | 3.37% |
| Nitrogen (N) | 10.41% |
Vi. Computational and Theoretical Investigations of 7 Bromoquinolin 2 Yl Methanamine and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. nih.gov For (7-Bromoquinolin-2-YL)methanamine, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity and stability.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov For instance, in a study of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a related bromo-heterocycle, the calculated HOMO-LUMO gap was 4.8208 eV, indicating high stability. nih.govresearchgate.net
From these frontier orbital energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. ekb.eg These descriptors provide a quantitative basis for comparing the reactivity of different derivatives. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electron density around the molecule. This map helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, predicting how the molecule will interact with other reagents. ekb.eg For this compound, the nitrogen atoms of the quinoline (B57606) ring and the amino group would be expected to be nucleophilic sites, while the hydrogen atoms and the bromine atom could influence electrophilic characteristics.
Table 1: Key Global Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative examples based on typical DFT calculations for related heterocyclic compounds.)
| Descriptor | Formula | Typical Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I+A)/2 | The power to attract electrons. |
| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; indicates higher propensity for reaction. |
| Electrophilicity Index (ω) | ω = χ²/(2η) | A measure of energy stabilization when accepting electrons. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Chemical Systems
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. For derivatives of this compound, docking studies could predict their binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.
In numerous studies, quinoline derivatives have been docked against a wide array of targets. For example, various quinoline derivatives have been evaluated as potential inhibitors of HIV reverse transcriptase (PDB ID: 4I2P), topoisomerase II, and viral proteins. nih.govresearchgate.net Docking studies on 7-bromoquinoline-5,8-dione derivatives against bacterial dihydropteroate (B1496061) synthase highlighted key interactions responsible for their antimicrobial activity. researchgate.net A typical docking study reveals the binding energy (a lower score usually indicates a stronger interaction) and specific interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the target's active site. nih.govresearchgate.net
Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. researchgate.netmdpi.com MD simulations provide a dynamic view of the interactions, assessing the flexibility of the protein and the ligand and the stability of their contacts. nih.govdoi.org Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to confirm the stability of the complex. researchgate.netdoi.org
Table 2: Examples of Molecular Docking Studies on Quinoline Derivatives
| Quinoline Derivative Class | Target Protein (PDB ID) | Key Interactions Noted | Reference |
| Pyrazoline-containing quinolines | HIV Reverse Transcriptase (4I2P) | Hydrogen bonds with Lys101; hydrophobic interactions with Trp229. | nih.gov |
| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | Quinoline nitrogen binds to the hinge region of the kinase. | mdpi.com |
| Aryl sulphonamide-containing 7-bromoquinoline-5,8-diones | Bacterial Dihydropteroate Synthase | Interactions with key residues in the active site. | researchgate.net |
| Various quinoline derivatives | SARS-CoV-2 Main Protease (6LU7) | Hydrogen bonds with His41, Glu166; π-interactions with His41. | researchgate.net |
| Thiopyrano[2,3-b]quinolines | Cannabinoid Receptor 1a (CB1a) (2IGR) | Interactions with ILE-8, LYS-7, VAL-14, and TRP-12. nih.gov | nih.gov |
In Silico Prediction of Reaction Pathways and Regioselectivity
Computational chemistry can predict the most likely pathways for chemical reactions, including transition states and reaction energies. This is valuable for optimizing synthetic routes and understanding reaction mechanisms. For this compound, theoretical calculations could be used to explore its synthesis or subsequent functionalization.
A key aspect is predicting regioselectivity. In the synthesis of derivatives from 7-bromoquinoline (B152726) precursors, the bromine atom at the C7 position can exert a significant steric and electronic influence. For instance, in nucleophilic amination reactions on 7-bromoquinoline-5,8-dione, the substitution was observed to occur at the C6 position. researchgate.net This regioselectivity was attributed in part to the steric hindrance caused by the bulky bromine atom at C7, which makes a direct attack at the adjacent ipso position more difficult. researchgate.net Computational models can quantify these steric and electronic effects to predict the favored site of reaction. Furthermore, in silico studies involving molecular docking have been used to rationalize the observed stereoselective enzymatic reactions, such as the dihydroxylation of quinoline substrates by toluene (B28343) dioxygenase. frontiersin.org
Theoretical Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. georgiasouthern.edu Theoretical SAR and Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors to build mathematical models that predict the activity of novel compounds. nih.gov
For the quinoline scaffold, extensive SAR studies have identified key structural features that are crucial for various biological activities. slideshare.net The nitrogen atom in the quinoline ring is often a critical feature for activity, participating in key hydrogen bond interactions with biological targets. nih.gov The substitution pattern on the quinoline ring dramatically influences potency and selectivity. For example, in a series of quinoline derivatives designed to reverse multidrug resistance in cancer, a basic nitrogen atom in a side chain and a specific distance between it and a hydrophobic moiety were found to be essential for high activity. nih.gov Similarly, studies on 4-aminoquinolines as antimalarial agents have shown that an electron-withdrawing group, such as chlorine, at the 7-position is essential for high potency. youtube.com
A theoretical SAR model for this compound and its derivatives would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with experimentally determined biological activity. This would allow for the prediction of activity for yet-to-be-synthesized analogs, thereby guiding the design of more potent and selective compounds.
Table 3: General SAR Findings for Quinoline Derivatives
| Structural Feature / Position | Impact on Biological Activity | Reference |
| Quinoline Nitrogen (N1) | Often essential for activity; acts as a hydrogen bond acceptor. | nih.gov |
| Position C7 Substitution | Electron-withdrawing groups (e.g., -Cl, -Br) are often crucial for antimalarial and antibacterial activity. | slideshare.netyoutube.com |
| Position C2 Substitution | The nature of the substituent can modulate activity and target specificity. | nih.gov |
| Position C4 Substitution | An amino group is a key feature for antimalarial activity in the 4-aminoquinoline (B48711) class. | youtube.com |
| Overall Structure | Deviation from planarity and specific distances between functional groups can be critical for interaction with targets like P-glycoprotein. | nih.gov |
Conformational Analysis and Stereochemical Studies
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.org This is particularly relevant for this compound due to the flexible aminomethyl side chain at the C2 position. The conformation of this side chain can significantly impact how the molecule fits into a receptor's binding site.
Computational methods can be used to determine the relative energies of different conformers and identify the most stable (lowest energy) conformations. The relationship between a molecule's structure and its potential energy is a central theme in conformational analysis. libretexts.org Factors influencing conformational stability include steric hindrance, torsional strain, and intramolecular hydrogen bonding. libretexts.org For example, DFT studies on novel quinoline-based thiosemicarbazides have been used to analyze their optimized geometries and the stability conferred by intramolecular hydrogen bonds. nih.gov
Understanding the preferred conformation is crucial for accurate molecular docking and for designing molecules that are "pre-organized" to fit a target binding site, which can lead to enhanced binding affinity. If chiral centers are introduced into derivatives of this compound, computational studies can also help predict and understand stereochemical outcomes of reactions and the different biological activities of the resulting enantiomers.
Vii. Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) derivatives is a well-established field, yet the pursuit of more efficient, economical, and environmentally friendly methods is a continuous endeavor. Future research could focus on applying modern synthetic strategies to produce (7-Bromoquinolin-2-YL)methanamine and its analogs.
Multicomponent reactions (MCRs), such as the Povarov, Doebner–von Miller, and Friedländer reactions, offer a powerful approach to construct the quinoline core in a single step from simple precursors. rsc.orgmdpi.com These methods are celebrated for their high atom economy and ability to generate molecular diversity. rsc.org The development of a green MCR protocol, perhaps in water or using a recyclable catalyst, would represent a significant advance in the sustainable synthesis of this class of compounds. nih.gov Metal-free synthesis protocols, which avoid the cost and toxicity associated with transition metals, are also a highly desirable research direction. mdpi.commdpi.com
| Synthetic Strategy | Potential Advantages | Key Reaction Type |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, diversity generation. rsc.org | Povarov, Friedländer, Doebner-von Miller. mdpi.com |
| Metal-Free Catalysis | Reduced cost, lower toxicity, environmentally benign. mdpi.commdpi.com | Iodine-catalyzed cyclization, superacid-mediated condensation. nih.govmdpi.com |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. mdpi.comnih.gov | Microwave-mediated Friedländer synthesis. mdpi.com |
| Flow Chemistry Synthesis | Enhanced safety, scalability, process automation. nih.govresearchgate.net | Continuous flow Doebner–Miller reaction. nih.gov |
Exploration of Unconventional Reaction Mechanisms and Transformations
Beyond established synthetic routes, the exploration of unconventional reaction mechanisms could unlock novel transformations for this compound. The reactivity of the quinoline ring system and its substituents can be harnessed through innovative catalytic cycles.
For instance, C-H activation strategies could enable the direct functionalization of the quinoline core without the need for pre-installed activating groups. organic-chemistry.org Rhodium and Ruthenium-catalyzed C-H activation has been successfully used for other quinoline syntheses. mdpi.com Photocatalysis and electrochemistry offer green alternatives to traditional reagents for driving reactions. These methods could be employed for transformations such as dehalogenation, cross-coupling, or functional group interconversion under mild conditions. mdpi.comorganic-chemistry.org The study of unexpected reaction pathways, such as the observed hydrolysis of a methoxide (B1231860) group during bromination of a different quinoline system, can also lead to surprising and useful chemical transformations. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthesis with continuous flow chemistry and automated platforms presents a significant opportunity for the production and derivatization of this compound. sci-hub.se Flow chemistry offers superior control over reaction parameters, enhanced safety when dealing with hazardous intermediates, and straightforward scalability. nih.govresearchgate.netnih.gov
An automated flow platform could be designed to perform a multi-step synthesis, purification, and analysis of a library of derivatives based on the this compound scaffold. sci-hub.secam.ac.uk This would involve pumping the starting materials through reactors containing immobilized catalysts or reagents, followed by in-line purification and characterization. nih.gov Such a system would dramatically accelerate the discovery of new compounds with desirable properties for various applications. cam.ac.uk The use of microwave-assisted flow reactors could further reduce reaction times from hours to minutes. nih.gov
Advanced Material Science Applications
The quinoline moiety is known for its interesting photophysical properties, making quinoline derivatives attractive for applications in materials science. This compound could serve as a key building block for advanced materials.
The planar, aromatic structure of the quinoline core suggests potential applications in organic electronics, such as in Organic Light Emitting Diodes (OLEDs). The bromine atom and the amine group provide sites for polymerization or for grafting the molecule onto surfaces to create functional materials. There is potential for this compound or its derivatives to be explored as monomers for Covalent Organic Frameworks (COFs) or as components in the development of novel pigments or sensors. For example, a structural isomer, (2-Bromoquinolin-7-yl)methanamine, has been identified as a potential monomer for materials exhibiting aggregation-induced emission. bldpharm.com
Role in the Design of Advanced Chemical Probes and Tools
Chemical probes are essential tools for dissecting complex biological processes. chemicalprobes.org The structure of this compound makes it an attractive scaffold for the design of such probes. researchgate.net The quinoline core can act as a fluorophore or be modified to tune its fluorescent properties, while the methanamine group provides a convenient attachment point for linkers, affinity tags, or reactive groups. mdpi.com
Derivatives could be developed as probes for fluorescence imaging, allowing researchers to visualize specific cellular components or processes. By attaching a photo-cross-linking group, the molecule could be converted into an affinity-based probe to identify the protein targets of bioactive molecules in a technique known as chemical proteomics. researchgate.net The key principles of probe design—including high target selectivity, cell permeability, and synthetic accessibility—would guide the modification of the this compound scaffold for these advanced applications. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
